2-Bromo-5-(methylsulfanyl)phenol
Overview
Description
2-Bromo-5-(methylsulfanyl)phenol is a chemical compound with the CAS Number: 1243397-23-0 . It has a molecular weight of 219.1 and is typically in liquid form .
Molecular Structure Analysis
The molecular formula of this compound is C7H7BrOS . The InChI code is 1S/C7H7BrOS/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 .Scientific Research Applications
Electrochemical Applications and Corrosion Inhibition
- Schiff bases derived from bromophenols, similar to 2-Bromo-5-(methylsulfanyl)phenol, have been investigated for their corrosion inhibition properties for carbon steel in chloride-containing acidic media. These compounds show significant inhibition efficiency, which increases with the concentration, and their adsorption on the carbon steel surface follows Langmuir's adsorption isotherm (El-Lateef et al., 2015).
Sulfonation Reactions
- Research on the sulfonation of phenols, including derivatives similar to this compound, has provided insights into the intermediacy of phenyl hydrogen sulfates. This process is crucial for understanding the chemical pathways and the formation of various sulfonated products, which have wide applications in different industries (Wit et al., 2010).
Synthesis and Biological Evaluation of Complexes
- Sulfonamide-derived compounds and their metal complexes, potentially including structural motifs similar to this compound, have been synthesized and characterized. These complexes exhibit moderate to significant antibacterial and antifungal activities, indicating their potential in medicinal chemistry (Chohan & Shad, 2011).
Antioxidant Activities
- Bromophenol derivatives, structurally related to this compound, isolated from marine algae, have been studied for their antioxidant activities. These compounds exhibit potent free radical scavenging activities, highlighting their potential as natural antioxidants (Li et al., 2011).
Spectroscopic Reagents and Metal Complexation
- Compounds similar to this compound have been used as spectroscopic reagents for the detection and quantification of transition metals, demonstrating their utility in analytical chemistry (Shijo et al., 1994).
Properties
IUPAC Name |
2-bromo-5-methylsulfanylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOFHTQTECJPRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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